molecular formula C19H16N2O3 B5561904 N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide

N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B5561904
M. Wt: 320.3 g/mol
InChI Key: WWVCWJAJRCESTP-UHFFFAOYSA-N
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Description

N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a furan ring, a phenyl group, and a carbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves the reaction of 3-methylphenyl isocyanate with 2-aminophenyl furan-2-carboxylate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furan or phenyl derivatives.

Scientific Research Applications

N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
  • N-[2-[(3-methylphenyl)carbamoyl]phenyl]pyrrole-2-carboxamide
  • N-[2-[(3-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that contain different heterocyclic rings such as pyrrole or thiophene.

Properties

IUPAC Name

N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-6-4-7-14(12-13)20-18(22)15-8-2-3-9-16(15)21-19(23)17-10-5-11-24-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWJAJRCESTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330098
Record name N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329067-80-3
Record name N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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